![molecular formula C17H19F5N7O5P B560286 PK 44 phosphate CAS No. 1017682-66-4](/img/structure/B560286.png)
PK 44 phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PK 44 phosphate is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV) with an IC50 value of 15.8 nM . It displays more than 1000-fold selectivity for DPP-IV over DPP-8 and DPP-9 . It has been found to improve glucose tolerance in a mouse oral glucose tolerance assay .
Molecular Structure Analysis
The chemical name of PK 44 phosphate is (3R)-3-Amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanone phosphate . Its molecular weight is 527.34 .
Physical And Chemical Properties Analysis
PK 44 phosphate is soluble to 100 mM in water and to 100 mM in DMSO .
Wissenschaftliche Forschungsanwendungen
Diabetes Management
PK 44 phosphate is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in controlling insulin-stimulating hormones such as glucagon-like peptide (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, PK 44 phosphate can improve glucose tolerance, making it a promising therapeutic target for type 2 diabetes (T2DM) .
Alzheimer’s Disease Research
DPP-IV inhibitors like PK 44 phosphate may exert protective effects on Alzheimer’s disease (AD) by enhancing GLP-1 signaling. Research suggests that increasing GLP-1 levels could attenuate cognitive deficits associated with AD .
Peptide Screening and Analysis
PK 44 phosphate’s inhibitory action on DPP-IV can be utilized in the screening and identification of potent DPP-IV inhibitory peptides (DIPs). Technologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with in silico analysis and surface plasmon resonance (SPR) are used to explore interactions between DPP-IV and DIPs .
Pharmaceutical Development
The inhibitory effect of PK 44 phosphate on DPP-IV has led to the development of novel pharmaceutical compounds with potent and selective DPP-IV inhibitory activity. These new compounds are being compared to existing drugs like alogliptin to assess their efficacy and potential as diabetes medications .
Nutritional Science
Research into novel DPP-IV inhibitory peptides has extended into the field of nutritional science, where peptides derived from goat milk protein have shown promising DPP-IV inhibitory activity. This opens up possibilities for developing functional foods that can aid in diabetes management .
Biochemical Research
The selectivity of PK 44 phosphate for DPP-IV over other dipeptidyl peptidases like DPP-8 and DPP-9 makes it a valuable tool in biochemical research to study the specific functions and mechanisms of DPP-IV in various physiological processes .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F5N7O.H3O4P/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22;1-5(2,3)4/h1-2,8H,3-7,23H2,(H,24,26);(H3,1,2,3,4)/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIGBESJZBGJOS-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C4C=CC(=C(C4=NN3)F)F)N.OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C4C=CC(=C(C4=NN3)F)F)N.OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F5N7O5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.